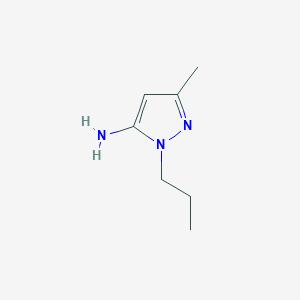

5-Methyl-2-propyl-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLJFZYXMFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360252 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-34-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformations of 5 Methyl 2 Propyl 2h Pyrazol 3 Ylamine and Its Derivatives

Established Synthetic Routes to 2H-Pyrazol-3-ylamines

The synthesis of the 2H-pyrazol-3-ylamine core, a crucial heterocyclic motif, is accomplished through several reliable and evolving strategies. These methods range from classical cyclization reactions to modern multicomponent and flow chemistry techniques, each offering distinct advantages in terms of efficiency, diversity, and scalability.

Cyclization Reactions Utilizing Hydrazines and Appropriate Precursors

The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic precursor. chim.it This approach offers a direct pathway to the pyrazole core.

A common strategy involves the reaction of β-ketonitriles with hydrazines. For instance, an efficient synthesis of 4-fluoro-2H-pyrazol-3-ylamines has been developed through the ring closure of an α-fluoro-β-ketonitrile with hydrazine. tandfonline.comresearchgate.net Similarly, reacting β-ketonitriles with hydrazine in the presence of methanesulfonic acid provides a clean synthesis of 3-amino 2H-pyrazoles. researchgate.net

Another important class of precursors is α,β-alkynic hydrazones, which can be prepared from hydrazines and propargyl aldehydes or ketones. These intermediates undergo electrophilic cyclization to yield pyrazole derivatives. acs.org For example, treatment with molecular iodine and sodium bicarbonate leads to the formation of 4-iodopyrazoles, while using copper(I) iodide results in various substituted pyrazoles. acs.orgacs.org The cyclocondensation of hydrazines with acetylenic ketones is also a well-established, albeit sometimes non-regioselective, method. mdpi.com

Microwave-assisted methods have also been developed, such as the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate complexes, which can produce 1,3,5-trisubstituted pyrazoles in excellent yields without additional bases or additives. nih.gov

Multicomponent Reaction (MCR) Approaches for Pyrazole Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex molecules like pyrazoles in a single, efficient step. beilstein-journals.orgrsc.org These reactions combine three or more starting materials in a one-pot process, offering high atom economy and operational simplicity.

One notable MCR approach involves the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org Another variation uses malononitrile, aldehydes, and hydrazines to construct the pyrazole ring. beilstein-journals.org By extending this to a four-component reaction with a β-ketoester, fused systems like pyrano[2,3-c]pyrazoles can be synthesized. beilstein-journals.orgnih.gov

The versatility of MCRs allows for the incorporation of modern chemical techniques. For example, MCR strategies can be combined with cross-coupling and radical chemistry to further diversify the resulting pyrazole structures. beilstein-journals.org Green chemistry principles are often central to MCRs, with many reactions developed to proceed in environmentally benign solvents like water or under catalyst-free conditions, sometimes aided by ultrasound irradiation. nih.govacs.orgrsc.org

Application of Flow Chemistry in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for pyrazole synthesis, including enhanced safety, better control over reaction parameters, improved scalability, and faster reaction times. mdpi.comscilit.comnih.gov This technology has been successfully applied to various pyrazole synthesis strategies.

A two-stage flow process has been developed for the efficient synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, the acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a second stage to generate the pyrazole product. galchimia.com This tandem approach allows for the synthesis of a library of pyrazoles with good yields. galchimia.com

Flow chemistry has also been utilized for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazines, achieving good yields and excellent regioselectivities. mdpi.com Furthermore, a multistep flow methodology enables the synthesis of 3,5-disubstituted pyrazoles starting from the copper-mediated homocoupling of terminal alkynes, followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine, all without isolating intermediates. rsc.org

Regioselective Synthesis of 5-Methyl-2-propyl-2H-pyrazol-3-ylamine and Related Analogs

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge: controlling the regioselectivity. When an unsymmetrical 1,3-dielectrophile reacts with a substituted hydrazine, two positional isomers can potentially form. Achieving a high yield of the desired isomer is crucial for the practical application of the compound.

Control of Isomer Formation in Pyrazole Synthesis

The regiochemical outcome of pyrazole synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl (or equivalent) precursor, as well as the reaction conditions (e.g., pH, solvent, and catalyst). organic-chemistry.orgnih.gov

For the synthesis of a 2,5-disubstituted-3-aminopyrazole, the key starting materials would be a propylhydrazine (B1293729) and a precursor that provides the methyl and amino groups at the correct positions. A suitable precursor is β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile).

The reaction between propylhydrazine and acetoacetonitrile can lead to two isomers:

This compound

3-Methyl-2-propyl-2H-pyrazol-5-ylamine

Controlling which isomer is formed depends on directing the initial nucleophilic attack. Acidic or basic conditions can significantly alter the regioselectivity. For instance, in the classic Knorr synthesis, the reaction of a β-ketoester with a substituted hydrazine often yields a mixture of isomers, but the ratio can be controlled by pH. Typically, acidic conditions favor one isomer, while basic conditions favor the other. This is because the nature of the attacking nucleophile (which nitrogen of the hydrazine is more nucleophilic) and the reactivity of the electrophile (which carbonyl group is more reactive) can be modulated by the pH. nih.gov

Strategic selection of precursors can also enforce regioselectivity. Using precursors where the two electrophilic centers have highly differentiated reactivity is a common strategy. organic-chemistry.org For example, using β-enamino diketones and a Lewis acid carbonyl activator like BF₃ has been employed for the highly regioselective synthesis of N-arylpyrazoles. organic-chemistry.org

Mechanistic Rationales for Regioselectivity

The mechanism of pyrazole formation from a hydrazine and a 1,3-dicarbonyl compound generally proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity is determined at the initial step of the reaction. organic-chemistry.org

Propylhydrazine has two nitrogen atoms with different nucleophilicities. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the substituted nitrogen (NH-propyl). Acetoacetonitrile has two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon.

The reaction can proceed via two main pathways:

Pathway A: The more nucleophilic terminal NH₂ of propylhydrazine attacks the more electrophilic ketone carbonyl of acetoacetonitrile. This is followed by cyclization where the internal nitrogen attacks the nitrile group, leading to the formation of This compound after tautomerization and dehydration.

Pathway B: The terminal NH₂ attacks the nitrile carbon first, or the internal nitrogen attacks the ketone. These pathways are generally considered less favorable due to the lower electrophilicity of the nitrile group compared to the ketone and the steric hindrance/reduced nucleophilicity of the internal nitrogen. This pathway would lead to the isomeric 3-Methyl-2-propyl-2H-pyrazol-5-ylamine .

Therefore, the inherent electronic and steric properties of the reactants favor Pathway A, which typically results in the 5-substituted pyrazole isomer. researchgate.net The ketone is a harder electrophile than the nitrile, and it reacts preferentially with the more nucleophilic terminal nitrogen of the hydrazine. This principle forms the basis for predicting and controlling the regiochemical outcome in the synthesis of many substituted pyrazoles. organic-chemistry.orgresearchgate.net

Interactive Data Table: Synthetic Approaches to Pyrazole Derivatives

| Method | Precursor 1 | Precursor 2 | Precursor 3 | Key Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|---|

| Cyclocondensation | α-Fluoro-β-ketonitrile | Hydrazine | - | Solvent | 4-Fluoro-2H-pyrazol-3-ylamine | tandfonline.comresearchgate.net |

| Cyclocondensation | Acetylenic Ketone | Hydrazine | - | Acid/Base Catalyst | Mixture of Regioisomers | mdpi.com |

| Electrophilic Cyclization | α,β-Alkynic Hydrazone | - | - | I₂ or CuI | 4-Iodo or Substituted Pyrazoles | acs.orgacs.org |

| Multicomponent Reaction | Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ Catalyst | Persubstituted Pyrazoles | beilstein-journals.org |

| Multicomponent Reaction | Aldehyde | Malononitrile | Hydrazine | Aqueous Medium | 5-Amino Pyrazoles | beilstein-journals.orgrsc.org |

| Flow Chemistry | Acetophenone | DMADMF | Hydrazine | Continuous Flow Reactor | Substituted Pyrazoles | galchimia.com |

| Flow Chemistry | Terminal Alkyne | Hydrazine | - | Cu-mediated coupling | 3,5-Disubstituted Pyrazoles | rsc.org |

Chemical Derivatization Strategies for this compound

The chemical reactivity of this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into substitutions at the pyrazole ring nitrogens, functionalization of the exocyclic amino group, and direct functionalization of the pyrazole ring itself. Such transformations are crucial for developing new compounds with tailored electronic and steric properties.

N-Substitution Reactions of the Pyrazole Ring

The pyrazole ring of this compound possesses a nucleophilic nitrogen atom that can readily participate in N-substitution reactions. N-alkylation is a common strategy to introduce a variety of alkyl or aryl groups, which can significantly influence the compound's physicochemical properties. These reactions are typically achieved by treating the pyrazole with an alkylating agent in the presence of a base. mdpi.comresearchgate.net The choice of base and solvent is critical to control the regioselectivity of the alkylation, particularly in N-unsubstituted pyrazoles. researchgate.net

Commonly employed alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the alkylating agent. Industrial-scale N-alkylation of pyrazoles can also be performed using alcohols in the presence of a solid acid catalyst, such as crystalline aluminosilicate (B74896) or aluminophosphate, offering a high-yield and environmentally benign method. google.com

In addition to alkylation, N-amination of the pyrazole ring can be accomplished using reagents like hydroxylamine-O-sulfonic acid. researchgate.net This introduces a new amino group onto the pyrazole nitrogen, further expanding the possibilities for subsequent derivatization. The reaction of isomeric mono- and dinitropyrazoles containing a furazanyl moiety with hydroxylamine-О-sulfonic acid has been shown to yield regioisomeric N-aminated products. researchgate.net

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds

| Reactant | Reagent | Product | Reaction Type |

| Pyrazole | Benzyl bromide / K2CO3 | N-Benzylpyrazole | N-Alkylation |

| 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Hydroxylamine-О-sulfonic acid | N-amino-3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | N-Amination |

| Pyrazole | Methanol / Crystalline aluminosilicate | N-methylpyrazole | N-Alkylation |

Functionalization at the Exocyclic Amino Group, including Schiff Base Formation

The exocyclic amino group at the C3 position of this compound is a key site for a variety of chemical transformations, most notably the formation of Schiff bases. Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The reaction of pyrazole-based amines with a range of aromatic aldehydes can lead to the formation of novel Schiff bases with diverse substitution patterns. ekb.eg These reactions are often straightforward and proceed in good to high yields. ekb.eg The resulting imine functionality provides a versatile handle for further synthetic manipulations and can play a significant role in the biological activity of the molecule.

Beyond Schiff base formation, the exocyclic amino group can undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. Diazotization of the amino group can also be performed to generate a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

Table 2: Synthesis of Pyrazole-based Schiff Bases

| Pyrazole Amine | Carbonyl Compound | Resulting Schiff Base |

| 5-amino-3-methyl-1-phenylpyrazole | 2-formylbenzoic acid | (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one |

| Pyrazole aldehyde | p-methyl aniline | Pyrazole-based Schiff base with a p-methylphenyl group |

| Pyrazole aldehyde | p-chloro aniline | Pyrazole-based Schiff base with a p-chlorophenyl group |

Halogenation and Other Direct Ring Functionalizations

Direct functionalization of the pyrazole ring, particularly through halogenation, provides a powerful tool for introducing substituents at specific positions. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. mdpi.com Halogenation can be achieved using various electrophilic halogenating agents. For instance, the iodination of pyrazolo[1,5-a]pyrimidines, which are derived from 3-aminopyrazoles, can be accomplished using sodium iodide in the presence of an oxidizing agent like potassium persulfate (K2S2O8). nih.gov This method allows for the direct introduction of an iodine atom onto the pyrazole ring. nih.gov

Similarly, bromination and chlorination can be carried out using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. nih.gov These reactions typically proceed under mild conditions and offer good yields of the halogenated products. The resulting halo-pyrazoles are valuable synthetic intermediates that can be used in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds.

Other direct ring functionalizations, such as nitration and sulfonation, can also be envisioned, although the reaction conditions would need to be carefully controlled to avoid side reactions and ensure regioselectivity.

Table 3: Halogenation of Pyrazole Derivatives

| Substrate | Halogenating Agent | Oxidizing Agent | Product |

| 5-methyl-1H-pyrazol-3-amine derivative | NaI | K2S2O8 | 3-Iodo-pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | N-Bromosuccinimide (NBS) | - | Bromo-pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[1,5-a]pyrimidine | N-Chlorosuccinimide (NCS) | - | Chloro-pyrazolo[1,5-a]pyrimidine |

Computational and Theoretical Investigations of 5 Methyl 2 Propyl 2h Pyrazol 3 Ylamine and Pyrazole Amines

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.comtandfonline.com DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely employed to optimize molecular geometries and predict various chemical properties. researchgate.netnih.govresearchgate.net These theoretical studies provide valuable insights into the behavior of molecules, sometimes even exceeding the accuracy of experimental measurements. nih.gov

For pyrazole amines, DFT calculations help in elucidating electron distribution, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, calculations have shown that in the pyrazole ring, the N1 and N2 nitrogen atoms, along with the C4 carbon, exhibit maximum electron density, making them prone to electrophilic substitution. Conversely, the C3 and C5 positions have lower electron density, rendering them susceptible to nucleophilic attack. mdpi.com Studies on the N-alkylation of pyrazole derivatives using DFT have successfully predicted that the reaction occurs at the N2 nitrogen atom, which is consistent with experimental results. researchgate.net

Local reactivity descriptors, such as Fukui functions, derived from DFT, can pinpoint specific interaction sites in a molecule. researchgate.net Furthermore, computational analysis of molecular electrostatic potential (MEP) maps helps visualize the electron density distribution, identifying positive and negative potential regions which correspond to electrophilic and nucleophilic centers, respectively. researchgate.netresearchgate.net

Tautomerism Studies in Pyrazole Amines: Theoretical Prediction and Experimental Correlation

Tautomerism is a significant characteristic of pyrazole amines, influencing their reactivity and biological activity. nih.govmdpi.com Theoretical studies, often correlated with experimental data from techniques like NMR spectroscopy, are essential for understanding the tautomeric equilibria in these compounds. nih.govresearchgate.netbeilstein-journals.org For 3(5)-aminopyrazoles, only annular tautomerism between the 1H and 2H forms is generally predicted, as the imino forms are considered energetically unfavorable. nih.gov

The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net DFT calculations are a powerful tool for predicting the energetic profiles and, consequently, the equilibrium ratios of different tautomers. nih.gov

Theoretical studies on a large set of 150 pyrazole derivatives using the B3LYP functional established a relationship between the substituent at the C3 position and its electron-donating capacity in the gas phase. nih.gov Electron-donating groups generally show a preference for this position. nih.gov For instance, in 3(5)-disubstituted-1H-pyrazoles, the tautomer where the N-H group is closer to an electron-donating substituent is often preferred. nih.gov Conversely, strong electron-withdrawing groups tend to favor the N1-H tautomer. researchgate.net

Table 1: Calculated Relative Stabilities of Pyrazole Tautomers Note: This table is a generalized representation based on findings from multiple studies. Specific energy differences vary with substituents and computational methods.

The solvent environment can significantly impact tautomeric equilibria. nih.gov Polar and protic solvents can stabilize more polar tautomers and facilitate proton transfer reactions. nih.govnih.gov Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to estimate the influence of the medium on the relative stabilities of tautomers. researchgate.net

Theoretical studies have shown that water molecules can lower the energy barriers between tautomers by forming hydrogen bonds. nih.gov The presence of two water molecules establishing hydrogen bonds with the pyrazole nitrogen atoms appears to be the most stabilizing interaction for facilitating proton transfer. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Transition Studies

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of pyrazole amines. researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

DFT calculations are used to determine the energies of these orbitals. researchgate.net For instance, in a series of pyrazole-based thiophene (B33073) carboxamides, the compound with a highly deactivating acetyl group exhibited the largest HOMO-LUMO gap, indicating it was the most stable in the series. nih.gov The distribution of HOMO and LUMO orbitals also provides insights into intramolecular charge transfer within the molecule. researchgate.net

Electronic transition studies, often performed using Time-Dependent DFT (TD-DFT), help in interpreting UV-Vis absorption spectra. researchgate.netrsc.org These calculations can identify the nature of electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic compounds like pyrazoles. researchgate.net

Theoretical Studies of Protonation Sites and Proton Affinity

The basicity of pyrazoles, both in the gas phase (proton affinity) and in solution (pKa), can be effectively studied using theoretical methods. researchgate.net DFT calculations, such as those using the B3LYP functional, have been employed to optimize the geometries of pyrazoles and their corresponding protonated forms (pyrazolium cations) to predict proton affinity. researchgate.net

These studies have shown that electron-donating groups on the pyrazole ring generally increase its basicity. nih.gov Theoretical calculations for 3(5)-methylpyrazole, for example, have confirmed this trend. nih.gov Computational methods can reproduce experimental gas-phase proton affinities well, providing a reliable tool for predicting the basicity of a wide range of pyrazole derivatives. researchgate.net The pyridine-like nitrogen atom is typically the most basic site and readily accepts a proton. nih.gov

Computational Modeling of Reaction Pathways and Energy Barriers in Pyrazole Chemistry

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energy barriers in pyrazole chemistry. nih.govnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. researchgate.net

For example, in the study of N-alkylation of pyrazoles, analysis of transition-state energies confirmed the preferential site of alkylation. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further elucidate the reaction mechanism, taking into account factors like the solvent and the nature of the reactants. researchgate.net

In more complex reactions, such as the multicomponent synthesis of pyrazoles, computational studies have been used to evaluate proposed mechanisms. For instance, computations indicated a very high energy barrier for the N-N reductive elimination step from a key intermediate, suggesting that this pathway might be less favorable under certain conditions. nih.gov Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Reactivity and Mechanistic Understanding of 5 Methyl 2 Propyl 2h Pyrazol 3 Ylamine and Its Analogs

Nucleophilic Reactivity of the Exocyclic Amino Group

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring in 5-Methyl-2-propyl-2H-pyrazol-3-ylamine is a key site of nucleophilic reactivity. This reactivity is fundamental to the derivatization and functionalization of this class of compounds. Aminopyrazoles, in general, are recognized as valuable substrates for synthesizing a variety of functionalized pyrazole-linked and pyrazole-fused molecular libraries. researchgate.net

The nucleophilicity of the exocyclic amino group allows it to readily participate in reactions with various electrophiles. For instance, acylation and carbamoylation of aminopyrazoles proceed regioselectively at this amino group. researchgate.net This selective reactivity is crucial for the synthesis of more complex molecules. The inherent nucleophilicity of simple amines enables them to react directly with alkyl halides to form N-alkylated products. msu.edu

In the context of 5-aminopyrazoles, they are considered polyfunctional compounds with three primary nucleophilic centers: the exocyclic 5-NH2 group, the endocyclic 1-NH group, and the 4-CH position. The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. nih.gov This hierarchy underscores the prominence of the exocyclic amino group in nucleophilic reactions. The higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group often dictates the regioselectivity of reactions. nih.gov

The reaction of 5-aminopyrazoles with 1,3-biselectrophilic reagents is a common strategy for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.net The initial step in these cyclization reactions is often the nucleophilic attack by the exocyclic amino group. researchgate.net

The following table provides examples of reactions that highlight the nucleophilic reactivity of the exocyclic amino group in aminopyrazole systems.

| Reaction Type | Electrophile | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl Halides/Anhydrides | Amides | Introduction of carbonyl functionality |

| Carbamoylation | Isocyanates | Ureas | Formation of urea (B33335) derivatives |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Introduction of alkyl substituents |

| Condensation | Aldehydes/Ketones | Imines (Schiff bases) | Formation of C=N bonds for further functionalization |

| Cyclocondensation | 1,3-Biselectrophiles | Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines) | Construction of complex polycyclic structures |

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that exhibits both electrophilic and nucleophilic characteristics, with its reactivity being highly dependent on the nature and position of substituents. encyclopedia.pubnih.gov The presence of two adjacent nitrogen atoms within the five-membered ring creates an uneven distribution of electron density, which in turn dictates the preferred sites for electrophilic and nucleophilic attack. quora.com

Conversely, the C3 and C5 positions of the pyrazole ring are deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net This deactivation makes these positions susceptible to nucleophilic attack. nih.govresearchgate.net Therefore, nucleophilic aromatic substitution (SNAr) reactions, although less common for pyrazoles due to their π-excessive nature, can occur at the C3 and C5 positions, especially if a good leaving group is present. encyclopedia.pub The introduction of strong electron-withdrawing groups on the ring can facilitate such nucleophilic substitutions. encyclopedia.pub

The nitrogen atoms of the pyrazole ring also play a significant role in its reactivity. The pyridine-like nitrogen (N2) is basic and can be protonated or act as a nucleophile, while the pyrrole-like nitrogen (N1) is less basic and can be deprotonated to form a pyrazolate anion, which is a potent nucleophile. nih.gov

The table below summarizes the general reactivity of the pyrazole ring system.

| Position | Reactivity Type | Explanation | Typical Reactions |

|---|---|---|---|

| C4 | Electrophilic Substitution | Highest electron density on the ring. quora.com | Nitration, Sulfonation, Halogenation, Friedel-Crafts Acylation. researchgate.netscribd.com |

| C3 and C5 | Nucleophilic Attack/Substitution | Electron deficient due to adjacent nitrogen atoms. researchgate.net | Nucleophilic aromatic substitution (with a good leaving group). encyclopedia.pub |

| N1 (Pyrrole-like) | Nucleophilic (upon deprotonation) | Can be deprotonated to form a nucleophilic anion. nih.gov | Alkylation, Acylation. |

| N2 (Pyridine-like) | Nucleophilic/Basic | Possesses a lone pair of electrons. | Alkylation, Protonation. nih.gov |

Mechanistic Investigations of Functionalization and Derivatization Reactions

The functionalization and derivatization of this compound and its analogs proceed through a variety of reaction mechanisms, which are influenced by the nature of the reactants, catalysts, and reaction conditions.

One of the most common methods for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it The mechanism begins with a nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring. chim.it

Derivatization reactions are chemical modifications of a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing detectability in gas chromatography. researchgate.net Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogens on functional groups like amines. libretexts.org

In the context of aminopyrazoles, multicomponent reactions (MCRs) are efficient for creating molecular diversity. nih.gov For instance, the condensation of 5-aminopyrazoles with aldehydes and active methylene (B1212753) compounds can lead to the formation of fused heterocyclic systems. nih.gov The mechanism of these reactions often involves a series of condensation and cyclization steps.

The diazotization of the exocyclic amino group of 5-aminopyrazoles opens up another avenue for functionalization. The resulting diazonium salt is a versatile intermediate that can undergo various transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyrazole ring. acs.org

The following table outlines some key mechanistic pathways involved in the functionalization of aminopyrazoles.

| Reaction Type | Key Intermediate(s) | General Mechanism |

|---|---|---|

| Aminopyrazole Synthesis (from β-ketonitriles) | Hydrazone | Nucleophilic addition to carbonyl followed by intramolecular cyclization onto the nitrile. chim.it |

| Cyclocondensation (with 1,3-dicarbonyls) | Enamine/Imine | Nucleophilic attack of the exocyclic amino group on a carbonyl, followed by cyclization and dehydration. |

| Diazotization and Subsequent Reactions | Diazonium Salt | Formation of a diazonium ion from the exocyclic amino group, which then acts as a leaving group for substitution reactions. acs.org |

| Palladium-Catalyzed Cross-Coupling | Organopalladium Species | Oxidative addition, transmetalation, and reductive elimination steps to form new C-C or C-N bonds. |

| Multicomponent Reactions | Various condensation adducts | A cascade of reactions involving multiple starting materials to form a complex product in a single step. nih.gov |

Stereochemical Considerations and Control in Pyrazole-Based Reactions

Stereochemistry can play a crucial role in the biological activity of pyrazole derivatives. nih.gov While the pyrazole ring itself is planar and achiral, the introduction of stereocenters through functionalization reactions can lead to the formation of enantiomers or diastereomers with distinct pharmacological profiles. nih.gov

Asymmetric synthesis of pyrazole derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, organocatalysis has been successfully employed in the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives. rwth-aachen.de These reactions often proceed through enantioselective Michael additions or aldol (B89426) reactions, where the catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. rwth-aachen.de

In reactions involving the formation of new chiral centers adjacent to the pyrazole ring, the stereochemical outcome can be influenced by the existing substituents on the ring. For instance, in the synthesis of certain aryl pyrazole glucocorticoid receptor agonists, the reaction sequence can lead to stereoinduction in subsequent transformations, resulting in the formation of a new chiral center with a specific configuration. nih.gov

The control of stereochemistry is also important in the synthesis of fused pyrazole systems. Domino reactions, which involve a cascade of transformations, can be designed to generate multiple stereocenters in a single operation with high stereoselectivity. rwth-aachen.de

The following table highlights key aspects of stereochemical control in pyrazole chemistry.

| Strategy | Description | Example Reaction |

|---|---|---|

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. rwth-aachen.de | Asymmetric Michael addition of pyrazolones to α,β-unsaturated aldehydes. rwth-aachen.de |

| Metal Catalysis | Employment of chiral metal complexes to control stereoselectivity. | Asymmetric hydrogenation of a pyrazole derivative. |

| Substrate Control | Existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. nih.gov | Diastereoselective addition to a chiral pyrazole-containing substrate. |

| Domino Reactions | A sequence of reactions where the product of one step is the substrate for the next, often creating multiple stereocenters with high control. rwth-aachen.de | Organocatalyzed triple domino Michael/Michael/aldol reaction. rwth-aachen.de |

5 Methyl 2 Propyl 2h Pyrazol 3 Ylamine As a Synthetic Intermediate and Precursor

Role in the Construction of Fused Heterocyclic Systems

5-Aminopyrazoles are extensively used as synthons for creating fused pyrazoloazines, which are heterocyclic systems containing a pyrazole (B372694) ring fused to a six-membered azine ring like pyridine (B92270) or pyrimidine (B1678525). beilstein-journals.orgnih.gov These fused structures are of significant interest in medicinal chemistry as they are core components of numerous biologically active molecules and approved drugs. beilstein-journals.orgnih.govbeilstein-journals.org The synthesis of these systems typically involves the condensation of the 5-aminopyrazole with various bielectrophilic reagents, leading to cyclization and the formation of the fused ring. beilstein-journals.orgnih.govresearchgate.net

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is one of the most common and well-established applications of 5-aminopyrazoles. beilstein-journals.orgnih.gov This bicyclic system is formed through the reaction of a 5-aminopyrazole with a 1,3-bielectrophile, such as a β-dicarbonyl compound, an α,β-unsaturated ketone, or an enaminone.

The reaction mechanism generally proceeds with high regioselectivity. The initial step involves a nucleophilic attack from the more reactive exocyclic 5-amino group onto one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization where the endocyclic N1-H nitrogen attacks the second electrophilic center, ultimately leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system after a dehydration step. researchgate.net The preferential involvement of the exocyclic amino group over the endocyclic one directs the reaction to yield the [1,5-a] isomer over other potential regioisomers. researchgate.net A variety of synthetic strategies, including cyclization, condensation, and microwave-assisted methods, have been developed for the efficient synthesis of these compounds. rsc.org

| 1,3-Bielectrophilic Reagent Class | Specific Example | Resulting Substructure |

|---|---|---|

| β-Diketones | Acetylacetone | Dimethyl-substituted pyrimidine ring |

| β-Ketoesters | Ethyl acetoacetate | Methyl- and oxo-substituted pyrimidine ring |

| Malonates | Diethyl malonate | Dioxo-substituted pyrimidine ring |

| Enaminones | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenyl-substituted pyrimidine ring |

| α,β-Unsaturated Nitriles | 3-(Dimethylamino)acrylonitrile | Amino-substituted pyrimidine ring |

Beyond the pyrazolo[1,5-a]pyrimidines, the versatile reactivity of 5-Methyl-2-propyl-2H-pyrazol-3-ylamine allows for its use in constructing a diverse range of other fused heterocyclic scaffolds. The specific scaffold formed is determined by the nature of the co-reactant. By carefully selecting the bielectrophilic partner, various pyrazolo-fused systems can be accessed, each representing a distinct chemical space for potential applications. beilstein-journals.orgnih.gov

For instance, the reaction with functionalized 2-chloronicotinic acid derivatives can lead to pyrazolo[3,4-b]pyridines. researchgate.net The condensation of 5-aminopyrazoles with different bielectrophiles can yield a plethora of fused systems. beilstein-journals.orgnih.gov These include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines, among others. beilstein-journals.orgnih.govresearchgate.net The ability to generate such a wide variety of molecular frameworks underscores the importance of 5-aminopyrazoles as foundational building blocks in heterocyclic chemistry. researchgate.netsemanticscholar.org

| Target Fused Scaffold | Typical Reagent(s) | Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 1,3-Diketones, Enaminones | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | Formamide, Urea (B33335) derivatives | Cyclocondensation |

| Pyrazolo[3,4-b]pyrazine | α-Diketones | Condensation |

| Pyrazolo[5,1-c] rsc.orgnih.govnih.govtriazine | α-Haloketones, α-Diazoketones | Cyclization |

| Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine | Isothiocyanates, Carbodiimides | Cycloaddition |

Utility as a Versatile Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. clockss.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. mdpi.com 5-Aminopyrazoles, including this compound, are excellent substrates for various MCRs due to their inherent nucleophilicity.

In MCRs, the 5-aminopyrazole can act as a key nucleophilic component, reacting with aldehydes, ketones, and other electrophiles to initiate a cascade of bond-forming events. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. mdpi.com This can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) (which forms the pyrazole ring in situ). mdpi.com Alternatively, a pre-formed 5-aminopyrazole can be used in a three-component reaction with an aldehyde and an active methylene (B1212753) compound like malononitrile.

Another important application is in the synthesis of pyrazolo[3,4-b]quinolines, which can be attempted via a three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and an aniline, often catalyzed by an agent like L-proline. nih.gov The participation of 5-aminopyrazoles in these reactions highlights their role in building complex molecular architectures through convergent and efficient synthetic pathways.

| Product Scaffold | Reactant 1 | Reactant 2 | Reactant 3 |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Aromatic Aldehyde | Malononitrile | β-Ketoester (with hydrazine) |

| Pyrazolo[3,4-b]quinoline | Aromatic Aldehyde | Aniline | 5-Aminopyrazole |

| Dihydropyrazolo[3,4-b]pyridines | Aromatic Aldehyde | N-methyl-1-(methylthio)-2-nitroethenamine | 5-Aminopyrazole |

| Tetrahydrotetrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine | Formaldehyde | Potassium sulphamate | 5-Aminotetrazole (as analog) |

Applications in Advanced Materials Science and Ligand Design

Pyrazole (B372694) Derivatives in Optoelectronic and Photoluminescent Materials

The inherent electronic properties and structural versatility of the pyrazole scaffold make its derivatives promising candidates for optoelectronic and photoluminescent materials. nih.gov These compounds are integral to the design of organic light-emitting diodes (OLEDs), fluorescent probes, and photovoltaic devices. researchgate.netresearchgate.net The fluorescence and electroluminescence of pyrazole derivatives are rooted in the π-conjugated system of the heterocyclic ring, which can be systematically modified by attaching various functional groups. mdpi.com

The substitution pattern on the pyrazole ring directly influences the material's photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and photostability. For instance, the introduction of electron-donating groups (like the amine group in 5-Methyl-2-propyl-2H-pyrazol-3-ylamine) or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color. mdpi.com Research on pyrazolyl-substituted diethylene derivatives has shown that the addition of electron-affinic cyano groups can significantly impact photoluminescence quantum yield, demonstrating the principle of property-tuning through functionalization. researchgate.net In the solid state, bulky substituents, such as the propyl group, can prevent tight molecular packing, which helps reduce exciton (B1674681) quenching and enhance luminescence efficiency. researchgate.net

Furthermore, fused pyrazole systems and coordination polymers incorporating pyrazole-based ligands have been explored for their photoluminescent capabilities. rsc.orgmdpi.com Coordination polymers made with Group 12 metals and indazole-6-carboxylic acid (a fused pyrazole derivative) exhibit ligand-centered photoluminescence, where the emission is driven by π*←π transitions within the organic linker. mdpi.com This highlights the potential of pyrazole derivatives to act as chromophoric units in larger, more complex material architectures.

Research into Pyrazole-Based Energetic Materials

Pyrazole derivatives are a significant focus in the field of energetic materials (EMs) due to their nitrogen-rich structures, high positive heats of formation, high density, and tunable thermal stability. nih.govnih.gov These characteristics contribute to superior detonation performance, making them suitable for applications as explosives, propellants, and pyrotechnics. researchgate.net The pyrazole ring serves as a stable, high-energy backbone that can be further enhanced by the introduction of energetic functional groups, primarily nitro (-NO2) groups. researchgate.netnih.gov

The synthesis of high-energy-density materials often involves the nitration of a pyrazole core. The number and position of nitro groups on the ring increase the compound's density and oxygen balance, which are critical factors for detonation velocity and pressure. nih.gov Compounds like this compound can be considered precursors for such materials. The amine group provides a reactive site for functionalization, potentially for the attachment of further energetic moieties, while the pyrazole ring itself can undergo nitration. nih.gov

Research has led to the development of a wide array of nitrated pyrazoles with varying performance characteristics. These compounds are often designed to achieve a balance between high power and low sensitivity to external stimuli like impact and friction, enhancing their safety and practical utility. researchgate.netnih.gov The data below illustrates the properties of several representative pyrazole-based energetic compounds.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Key Features | Reference |

|---|---|---|---|---|

| 3-Nitropyrazole (3-NP) | 1.60 | - | Intermediate for other EMs | nih.gov |

| 4-Nitropyrazole (4-NP) | 1.57 | - | Intermediate for other EMs | nih.gov |

| Hydroxylammonium salt of a dinitromethyl nitropyrazole derivative | - | 8700 | Performance comparable to RDX | rsc.org |

| 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | 1.918 | - | High density and thermal stability | chemistry-chemists.com |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | - | High density, impact insensitive | chemistry-chemists.com |

Design and Synthesis of Pyrazole-Amine Ligands for Coordination Chemistry

The this compound structure is an exemplary model of a pyrazole-amine ligand, a class of compounds widely employed in coordination chemistry. nih.gov These ligands are highly valued for their ability to form stable complexes with a diverse range of metal ions. rsc.org The coordination potential stems from the presence of multiple nitrogen donor atoms: the pyridine-like sp2-hybridized nitrogen within the pyrazole ring and the nitrogen of the exocyclic amine group. nih.gov This arrangement allows them to act as monodentate or, more commonly, as bidentate chelating agents, forming stable five- or six-membered rings with a central metal ion. ajgreenchem.com

The design of these ligands is highly modular. The substituents on the pyrazole ring—such as the methyl and propyl groups—play a crucial role in modulating the steric and electronic environment of the metal center. mdpi.com Bulky groups can control the coordination number of the metal, influence the geometry of the resulting complex, and create specific pockets around the metal ion, which is particularly important in catalysis. mdpi.com

The synthesis of pyrazole-amine ligands can be achieved through various organic chemistry routes. A common method involves the cyclocondensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives to form the pyrazole ring, followed by functionalization to introduce the amine group. nih.gov Alternatively, reactions can start with pre-functionalized precursors, such as the condensation of α-oxoketene O,N-acetals with hydrazine to yield aminopyrazoles. nih.gov Direct synthesis methods that utilize primary amines to form N-substituted pyrazoles have also been developed, offering an efficient route to these valuable ligands. acs.org Once synthesized, these ligands react with metal salts (e.g., of copper, cadmium, iron, zinc) to self-assemble into mononuclear or polynuclear coordination complexes. mdpi.comnih.gov

Structure-Property Relationships in Pyrazole-Based Materials

The functional properties of materials derived from this compound and related compounds are intrinsically linked to their molecular structure. researchgate.net Understanding these structure-property relationships is fundamental to designing new materials with tailored characteristics for specific applications. researchgate.net Key structural features of the pyrazole scaffold that influence its properties include its aromaticity, the potential for tautomerism, and the nature and position of its substituents. nih.govmdpi.com

Influence of Substituents: The identity and placement of functional groups on the pyrazole ring are the primary tools for tuning material properties.

Electronic Effects: In optoelectronic materials, electron-donating groups (e.g., -NH2) and electron-withdrawing groups (e.g., -NO2, -CF3) modify the electronic distribution and the HOMO-LUMO gap, which in turn dictates the absorption and emission spectra. mdpi.comresearchgate.net

Steric Effects: Bulky alkyl groups, like the propyl group, can influence crystal packing and intermolecular interactions. In energetic materials, this can affect density and sensitivity. rsc.org In coordination chemistry, steric hindrance dictates the geometry and accessibility of the metal center in a complex. mdpi.com

Hydrogen Bonding: The presence of N-H groups, as found in the amine function and the pyrazole ring itself (in N-unsubstituted cases), allows for the formation of strong hydrogen bonds. These interactions are critical in directing the supramolecular assembly in crystals, which impacts material properties like thermal stability and density. rsc.orgmdpi.com

Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity and coordination behavior. nih.gov This phenomenon can affect which nitrogen atom binds to a metal center, thereby altering the structure of the resulting complex. mdpi.com

Computational studies, including Density Functional Theory (DFT), are often used to predict how structural modifications will impact electronic properties and reactivity, accelerating the discovery of new pyrazole-based materials with desired functionalities. researchgate.netresearchgate.net

| Structural Feature | Influence on Optoelectronic Properties | Influence on Energetic Properties | Influence on Coordination Chemistry | Reference |

|---|---|---|---|---|

| Amine Group (-NH2) | Acts as an electron-donating group, shifting emission wavelengths. | Increases nitrogen content; serves as a site for attaching energetic groups. | Provides a key nitrogen donor site for metal chelation. | mdpi.comrsc.orgnih.gov |

| Alkyl Groups (e.g., -CH3, -C3H7) | Bulky groups can reduce solid-state quenching, enhancing luminescence. | Affects crystal density and sensitivity. | Imparts steric hindrance, influencing complex geometry and reactivity. | researchgate.netmdpi.com |

| Nitro Group (-NO2) | Acts as a strong electron-withdrawing group, tuning the band gap. | Dramatically increases density, oxygen balance, and detonation performance. | Modifies the electronic properties of the ligand. | mdpi.comnih.gov |

| Pyrazole Ring Nitrogen Atoms | Part of the core π-conjugated system responsible for electronic properties. | Contributes to high nitrogen content and positive heat of formation. | Primary coordination sites for metal ions. | nih.govnih.gov |

Mechanistic and Structure Activity Relationship Sar Studies in Biological Contexts in Vitro and in Silico

Rational Design Principles for Pyrazole-Based Ligands Targeting Specific Biomolecules

The design of pyrazole-based ligands is often guided by structure-based drug design principles, leveraging X-ray crystal structures of target proteins to optimize interactions. The pyrazole (B372694) ring itself is a bioisostere for other aromatic systems and its nitrogen atoms can act as both hydrogen bond donors and acceptors, making it a highly adaptable core for engaging with enzyme active sites. nih.gov

SAR studies on aminopyrazole derivatives have elucidated critical structural requirements for potent inhibition of various enzyme families.

JNK3 Kinase: The c-Jun N-terminal kinase 3 (JNK3) is a key target for neurodegenerative diseases. nih.gov SAR studies on aminopyrazole-based JNK3 inhibitors reveal that the 3-amino group is crucial for forming hydrogen bonds with the kinase hinge region, specifically with the backbone of methionine residue Met149. nih.govacs.org Modifications at the N-2 position (occupied by a propyl group in the subject compound) influence the molecule's orientation in the binding pocket. For instance, in related series, larger substituents on a pyrazole nitrogen were found to yield better isoform selectivity. nih.gov The C5-methyl group fits into a small hydrophobic pocket, and its presence is generally favorable for activity.

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is a driver in various cancers. nih.gov The design of aminopyrazole-based FGFR inhibitors often involves creating covalent binders that target a cysteine residue in the P-loop of the kinase. nih.govnih.gov A recent study on 5-amino-1H-pyrazole-4-carboxamide derivatives demonstrated that these compounds could achieve nanomolar potency against multiple FGFR isoforms, including gatekeeper mutants that confer resistance to other inhibitors. nih.gov The 5-amino group plays a critical role in anchoring the molecule within the ATP binding site.

p38 MAPK (Mitogen-Activated Protein Kinase): p38α MAPK is a central mediator of inflammatory responses. nih.govarabjchem.org The SAR of the potent p38α inhibitor BIRB 796, which features a substituted pyrazole core, highlights the importance of specific groups for high-affinity binding. A bulky group at the C5 position (e.g., tert-butyl) is critical as it occupies a unique lipophilic pocket that is exposed only in the inactive (DFG-out) conformation of the kinase, conferring high potency and selectivity. nih.gov An aromatic ring attached to the N-2 position provides important π-CH₂ interactions with the kinase. nih.gov These findings suggest that the N-propyl and C5-methyl groups of 5-Methyl-2-propyl-2H-pyrazol-3-ylamine would be key determinants of its interaction with p38MAPK.

COX (Cyclooxygenase): The pyrazole ring is an integral feature of selective COX-2 inhibitors like Celecoxib. nih.gov In various series of pyrazole-based anti-inflammatory agents, the substituents on the pyrazole ring are tuned to fit selectively into the larger active site of the COX-2 isoenzyme compared to COX-1. Studies on pyrazolo[1,5-a]pyrimidines and other pyrazole hybrids show that bulky groups attached to the pyrazole core can enhance COX-2 selectivity and anti-inflammatory activity. nih.govnih.gov

| Compound | Modification from a Base Scaffold | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/JNK3) | Reference |

|---|---|---|---|---|---|

| SR-4326 | N-Methylpyrazole amide | 35 | 648 | 18.5 | nih.gov |

| 26a | N-Methylpyrazole with piperidine (B6355638) linker | 35 | 702 | 20.1 | nih.gov |

| 26f | N-Isopropylpyrazole with piperidine linker | 30 | 1011 | 33.7 | nih.gov |

| 8j | Methyl substitution on urea (B33335) NH | 3063 | >10000 | - | nih.gov |

The molecular targets for aminopyrazole-based compounds are typically identified through broad screening campaigns. A common approach is to test a new compound against a large panel of kinases (e.g., 400+ kinases) to identify primary targets and assess selectivity. researchgate.netnih.gov For instance, an aminopyrazole JNK3 inhibitor, compound 26n, was profiled against 464 kinases and found to be highly selective, inhibiting only seven kinases with >80% inhibition at a 10 µM concentration. nih.gov This process helps to identify not only the intended target but also potential off-targets that could lead to side effects. Other methods include chemoproteomics and thermal shift assays, which can identify direct protein binders from a complex cellular lysate.

In Silico Approaches to Ligand-Target Interactions

Computational methods are indispensable for understanding and predicting how pyrazole-based ligands interact with their biological targets.

Molecular docking is routinely used to predict the binding pose of pyrazole inhibitors within the active site of a target protein, such as a kinase. mdpi.combohrium.com For kinase inhibitors, docking studies consistently show that the aminopyrazole core or a related pyrazole structure establishes key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.govnih.gov

In the case of JNK3, the crystal structure of an aminopyrazole inhibitor (26k) confirmed that it binds to the hinge residue Met149. nih.govacs.org The benzamide (B126) NH of the inhibitor forms a hydrogen bond with the main-chain atoms of Met149, an interaction crucial for potent inhibition. nih.gov Docking simulations for pyrazole-based inhibitors of EGFR and VEGFR-2 also show critical hinge-binding interactions, with the pyrazole nitrogen atom often accepting a hydrogen bond from a key methionine residue in the hinge. nih.govfrontiersin.org These models allow researchers to rationalize observed SAR and guide the design of new analogs with improved binding affinity.

| Inhibitor Class | Target Kinase | Key Hinge Residue Interaction | Other Key Interactions | Reference |

|---|---|---|---|---|

| Aminopyrazole | JNK3 | H-bond with Met149 | Hydrophobic interactions in selectivity pocket | nih.govacs.org |

| Pyrazolopyrimidine | PLK1 | 2 H-bonds with Cys133 | H-bond with Ser137 | nih.gov |

| N1 Substituted Pyrazole | B-Raf | Water-mediated H-bond to Cys532 | Hydrophobic interactions with Ile463, His539 | nih.govacs.org |

| Fused Pyrazole | p38α MAPK | H-bond with hinge region | Interaction with DFG motif | nih.gov |

Mechanistic Basis of In Vitro Biological Activities

The in vitro biological activity of aminopyrazole-based kinase inhibitors is a direct result of their specific molecular interactions within the enzyme's active site. The primary mechanism of action for most of these compounds is competitive inhibition of ATP binding. mdpi.com

By occupying the ATP-binding pocket, the inhibitor prevents the kinase from binding its natural substrate, ATP. This blocks the transfer of a phosphate (B84403) group from ATP to the kinase's protein or peptide substrate, thereby inhibiting the downstream signaling cascade. The potency of this inhibition (often measured as an IC₅₀ value) is determined by the strength and number of interactions described by SAR and docking studies—namely, the hinge-binding hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The selectivity of an inhibitor for one kinase over another (e.g., JNK3 vs. JNK1) is achieved by exploiting subtle differences in the amino acid composition and shape of their respective ATP-binding pockets. nih.govacs.org For some pyrazole derivatives, the mechanism can be more complex, such as allosteric inhibition, where the compound binds to a site other than the ATP pocket to induce a conformational change that inactivates the enzyme. nih.gov

In Vitro Enzyme Inhibition and Kinetic Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro enzyme inhibition or kinetic studies for the compound this compound. While the broader class of pyrazole derivatives has been investigated for the inhibition of various enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), no such data has been published for this specific molecule. nih.gov Therefore, its inhibitory constants (e.g., IC₅₀, Kᵢ), mechanism of inhibition (e.g., competitive, non-competitive), or enzyme-inhibitor kinetics remain uncharacterized.

Computational Prediction of Drug-like Properties and Pharmacokinetic Behavior for Candidate Compounds

While specific experimental pharmacokinetic data for this compound is unavailable, in silico tools can provide predictions of its drug-like properties and pharmacokinetic behavior. These computational models utilize the chemical structure of a compound to estimate various parameters crucial for its potential as a therapeutic agent. It is important to note that these are theoretical predictions and require experimental validation.

General computational studies on pyrazole derivatives often assess their adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five, and predict their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. johnshopkins.edusemanticscholar.orgresearchgate.net For this compound, predicted properties are summarized below.

Table 1: Predicted Physicochemical and Drug-like Properties for this compound

| Property | Predicted Value | Description |

| Molecular Formula | C₇H₁₃N₃ | The elemental composition of the molecule. |

| Molecular Weight | 139.20 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | The sum of surfaces of polar atoms in a molecule; influences membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 1.35 | A measure of the molecule's lipophilicity or hydrophobicity. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely, indicating molecular flexibility. |

These predicted values suggest that this compound aligns with typical criteria for orally bioavailable drugs, possessing a low molecular weight, a balanced logP value, and a suitable number of hydrogen bond donors and acceptors.

Future Research Directions and Emerging Trends

Exploration of Novel and Green Synthetic Pathways for 5-Methyl-2-propyl-2H-pyrazol-3-ylamine

Traditional syntheses of aminopyrazoles often involve multi-step processes that may require harsh conditions or hazardous solvents. The future of synthesizing this compound lies in the development of novel, efficient, and environmentally benign methodologies.

A primary area of focus is the advancement of Multicomponent Reactions (MCRs) . MCRs offer significant advantages by combining three or more reactants in a single step, which enhances atom economy, reduces waste, and simplifies purification processes. acs.orgnih.gov An emerging strategy involves the one-pot synthesis using key precursors like β-ketonitriles, propylhydrazine (B1293729), and a suitable methylating agent, potentially catalyzed by novel, reusable catalysts. researchgate.netpreprints.org

Furthermore, green chemistry principles are expected to drive innovation. This includes the use of aqueous media, ionic liquids, or solvent-free conditions, often coupled with energy-efficient activation methods like microwave irradiation. dergipark.org.trbohrium.comresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for various pyrazole (B372694) derivatives. dergipark.org.trnih.gov The development of biocatalysts, such as immobilized lipases, also presents a promising frontier for highly selective and sustainable synthesis. acs.org

| Parameter | Conventional Synthesis | Future Green Synthesis |

|---|---|---|

| Approach | Multi-step, linear synthesis | One-pot, Multicomponent Reactions (MCRs) nih.gov |

| Solvents | Volatile organic compounds (e.g., ethanol, acetic acid) | Water, ionic liquids, or solvent-free conditions preprints.orgdergipark.org.tr |

| Catalysts | Homogeneous acids/bases | Reusable solid catalysts (e.g., clays), biocatalysts acs.orgacs.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound dergipark.org.trnih.gov |

| Efficiency | Lower yields, multiple purification steps | Higher yields, improved atom economy, easier work-up researchgate.net |

Advanced Spectroscopic and Time-Resolved Studies of Reaction Intermediates

While standard spectroscopic techniques (NMR, IR, MS) are crucial for final product characterization, future research will likely employ advanced and in-situ methods to study the kinetics and mechanisms of pyrazole formation. rsc.org Understanding the transient intermediates in the synthesis of this compound is key to optimizing reaction conditions and maximizing yields.

Time-resolved spectroscopy , such as stopped-flow UV-Vis or rapid-scan FT-IR, could allow for the direct observation of short-lived species formed during the cyclization process. For instance, in a reaction starting from a β-ketonitrile and propylhydrazine, it would be possible to monitor the formation of the initial hydrazone intermediate and its subsequent intramolecular cyclization. organic-chemistry.org

Combining experimental spectroscopy with Density Functional Theory (DFT) calculations will provide deeper insights. kfupm.edu.sa DFT can be used to predict the vibrational frequencies and NMR chemical shifts of proposed intermediates, which can then be compared with experimental data to confirm their structure. rsc.org Such correlative studies are powerful for elucidating complex reaction pathways that are otherwise difficult to probe. nih.gov

High-Throughput Computational Screening and Rational Design of Functionalized Analogs

Computational chemistry offers a powerful toolkit for accelerating the discovery of new bioactive molecules. eurasianjournals.com For this compound, future research will heavily leverage these methods for the rational design of functionalized analogs with enhanced therapeutic properties.

High-throughput virtual screening can be used to test vast libraries of virtual compounds derived from the this compound scaffold against specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key structural features that correlate with biological activity. nih.govrsc.orgnih.gov For example, a 3D-QSAR study could reveal how modifications to the propyl group or substitutions on the pyrazole ring impact binding affinity to a target protein. researchgate.net

Molecular dynamics (MD) simulations will play a crucial role in understanding the stability of the ligand-protein complex over time. nih.govresearchgate.net By simulating the dynamic behavior of the compound within the active site of a target enzyme, researchers can gain insights into the specific interactions that confer potency and selectivity, guiding the design of next-generation inhibitors. rsc.org

| Descriptor | Abbreviation | Significance in Drug Design |

|---|---|---|

| Partition Coefficient | LogP | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area | TPSA | Estimates transport properties and bioavailability. |

| Hydrogen Bond Donors/Acceptors | HBD/HBA | Crucial for molecular recognition and binding to biological targets. nih.gov |

| Molecular Weight | MW | Influences solubility, absorption, and diffusion. |

| Binding Free Energy | ΔG_bind | Calculated via methods like MM/PBSA to predict ligand-receptor affinity. nih.gov |

Integration of this compound into Supramolecular Architectures and Advanced Functional Materials

The application of pyrazole derivatives extends beyond pharmaceuticals into materials science. The unique structure of this compound, featuring multiple nitrogen atoms, makes it an excellent ligand for coordinating with metal ions. This opens up avenues for its use as a building block in supramolecular chemistry. rsc.org

Future research could focus on the self-assembly of this compound to form well-defined structures like dimers, trimers, or infinite chains through intermolecular hydrogen bonds (N-H···N). nih.govresearchgate.net More advanced applications involve using it as a flexible synthon to construct Metal-Organic Frameworks (MOFs) . researchgate.netresearchgate.net The specific stereochemistry of the methyl and propyl groups could influence the porosity and dimensionality of the resulting framework, leading to materials with tailored properties for applications in gas storage, catalysis, or chemical sensing.

Furthermore, the pyrazole core can be incorporated into polymers or other organic materials to create functional systems. For example, pyrazole-containing polymers have been investigated for their charge-transport and luminescent properties, suggesting potential applications in organic electronics.

Deeper Mechanistic Elucidation of Bioactive Pyrazole-Amine Interactions at the Molecular Level

While the pyrazole scaffold is known to interact with numerous biological targets, a deeper understanding of these interactions at the molecular level is essential for designing more effective and selective drugs. nih.gov Future research on this compound and its analogs will focus on elucidating the precise mechanisms of their biological activity.

The amine group at the 3-position and the nitrogen atoms of the pyrazole ring are key pharmacophoric features, capable of forming crucial hydrogen bonds within the active sites of enzymes like kinases. nih.govresearchgate.net The propyl group at the N2 position likely engages in hydrophobic interactions, contributing to binding affinity and selectivity. nih.gov

Advanced experimental techniques such as X-ray crystallography of ligand-protein complexes, combined with computational methods like DFT and MD simulations, will be employed to map these interactions in atomic detail. kfupm.edu.saresearchgate.net These studies can reveal how the compound stabilizes the active or inactive conformation of a target protein, explain the basis of its selectivity over other related proteins, and provide a clear roadmap for future structural modifications to optimize its pharmacological profile. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-propyl-2H-pyrazol-3-ylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and pyrazolone derivatives. For instance, arylaldehydes may react with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic or catalytic conditions (e.g., [Sipmim]HSO₄) to form analogous structures . Optimization of solvent (e.g., ethanol, water), temperature (reflux vs. room temperature), and stoichiometry is critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for confirming the pyrazole ring substitution pattern and propyl/methyl group integration. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretching in amines). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Methodological Answer : Hydrogen bonding networks are characterized using graph set analysis, which categorizes interactions (e.g., chains, rings) based on donor-acceptor distances and angles. Tools like Mercury or CrystalExplorer visualize these patterns, while crystallographic data (from .cif files) are analyzed using Etter’s formalism to predict aggregation behavior and stability .

Q. What strategies improve the accuracy of crystallographic refinement for pyrazole derivatives like this compound?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Applying restraints for disordered propyl/methyl groups.

- Validating thermal displacement parameters (ADPs) to avoid overfitting.

- Using the SQUEEZE method (PLATON) to model solvent-accessible voids in low-quality datasets .

Q. How do researchers resolve contradictions in structural validation metrics for pyrazole-based compounds?

- Methodological Answer : Cross-checking metrics from multiple software (e.g., PLATON, OLEX2) is critical. For example, a high R-factor may indicate unresolved disorder, requiring Hirshfeld surface analysis to assess intermolecular contacts. Twinning or pseudo-symmetry should be ruled out using CELL_NOW or ROTAX .

Q. What role does the propyl group play in modulating the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The propyl group’s steric bulk may hinder electrophilic substitution at the pyrazole C4 position, directing reactivity toward the amine group. For Suzuki-Miyaura couplings, Pd-catalyzed conditions (e.g., Pd(OAc)₂, SPhos ligand) are effective for introducing aryl/heteroaryl groups at the amine site .

Q. How does substitution at the pyrazole N2 position (propyl vs. methyl) influence solubility and crystallinity?

- Methodological Answer : Bulkier substituents (e.g., propyl) reduce solubility in polar solvents (water, ethanol) but enhance hydrophobic interactions in crystallization. Comparative studies with N-methyl analogs show that propyl groups favor monoclinic crystal systems (e.g., P2₁/c) with higher melting points .

Q. What computational methods are used to predict the pharmacological potential of this compound compared to its analogs?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while QSAR models correlate substituent effects (e.g., propyl chain length) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.